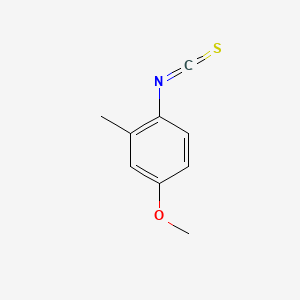

4-Methoxy-2-methylphenyl isothiocyanate

Description

The exact mass of the compound 4-Methoxy-2-methylphenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methoxy-2-methylphenyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-methylphenyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-4-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-7-5-8(11-2)3-4-9(7)10-6-12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIJSTYYDYSTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193110 | |

| Record name | 4-Methoxy-2-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40046-28-4 | |

| Record name | 4-Methoxy-2-methylphenyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40046-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-methylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040046284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-2-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40046-28-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Isothiocyanate Functional Group in Drug Discovery

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Methoxy-2-methylphenyl isothiocyanate

This guide provides a comprehensive technical overview of 4-Methoxy-2-methylphenyl isothiocyanate, a versatile reagent with significant potential in synthetic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and analytical characterization of this compound, offering field-proven insights and detailed experimental protocols.

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the R−N=C=S functional group.[1] They are well-regarded in medicinal chemistry for their high reactivity as electrophiles, which allows them to readily form covalent bonds with nucleophilic residues on biological macromolecules.[2] This reactivity profile makes them valuable synthons for the construction of diverse heterocyclic scaffolds, many of which are prevalent in pharmaceuticals and agrochemicals.[2][3] The specific compound, 4-Methoxy-2-methylphenyl isothiocyanate, incorporates a substituted aromatic ring that modulates the reactivity of the isothiocyanate moiety and provides a scaffold for further functionalization, making it a compound of interest for synthetic and medicinal chemists. The methoxy and methyl groups on the phenyl ring can influence the electronic properties and steric hindrance, subtly tuning its reactivity compared to unsubstituted phenyl isothiocyanate.[3]

Molecular Structure and Physicochemical Properties

A clear understanding of the molecule's structure and physical properties is fundamental to its application in research and development.

Caption: General workflow for the synthesis of aryl isothiocyanates.

Field-Proven Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established methods for synthesizing aryl isothiocyanates from anilines. [4][5]The causality behind this choice is the avoidance of toxic reagents and the generation of volatile byproducts, which simplifies purification. [4] Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-methoxy-2-methylaniline (1.0 eq) in ethanol (0.5 M), add triethylamine (1.0 eq) and carbon disulfide (3.0 eq).

-

Dithiocarbamate Formation: Stir the reaction mixture at room temperature for 1 hour. Progress can be monitored by TLC or LC-MS to confirm the consumption of the starting aniline. The formation of the dithiocarbamate salt is typically rapid. [5]3. Desulfurization: Cool the reaction mixture to 0 °C in an ice bath. Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.03 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq). The Boc₂O acts as an efficient desulfurizing agent. [4]4. Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The evolution of carbonyl sulfide (SCO) gas may be observed. [5]Ensure the reaction is performed in a well-ventilated fume hood.

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the pure 4-Methoxy-2-methylphenyl isothiocyanate.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data is based on characteristic spectral features of aryl isothiocyanates.

Table 2: Key Spectroscopic Data (Expected)

| Technique | Characteristic Features | Reference (Analog Compounds) |

|---|---|---|

| IR Spectroscopy | Strong, broad asymmetric stretch for -N=C=S group at ~2100-2200 cm⁻¹. Aromatic C-H stretches (~3000-3100 cm⁻¹), C=C stretches (~1500-1600 cm⁻¹), and C-O stretch for the methoxy group (~1250 cm⁻¹). | [6][7][8] |

| ¹H NMR | Aromatic protons (6.5-7.5 ppm, complex splitting pattern). Methoxy protons (-OCH₃) as a singlet at ~3.8 ppm. Methyl protons (-CH₃) as a singlet at ~2.2-2.4 ppm. | [9][10] |

| ¹³C NMR | Isothiocyanate carbon (-N=C=S) at ~130-140 ppm. Aromatic carbons in the range of ~110-160 ppm. Methoxy carbon (-OCH₃) at ~55 ppm. Methyl carbon (-CH₃) at ~18-22 ppm. | [11] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) corresponding to the molecular weight. Fragmentation pattern showing loss of NCS, CH₃, and OCH₃ groups. | [12]|

Chemical Reactivity and Synthetic Utility

The synthetic utility of 4-Methoxy-2-methylphenyl isothiocyanate stems from the electrophilic nature of the central carbon atom in the isothiocyanate group. [1][13]This carbon is highly susceptible to nucleophilic attack, making the compound a versatile building block. [14][3]

Sources

- 1. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-METHOXYPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Methoxy-2-methylphenyl isothiocyanate [webbook.nist.gov]

- 7. 4-Methoxyphenyl isothiocyanate | C8H7NOS | CID 75293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-METHOXYPHENYL ISOTHIOCYANATE(2284-20-0) IR Spectrum [chemicalbook.com]

- 9. 4-Methylphenyl isothiocyanate(622-59-3) 1H NMR spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. rsc.org [rsc.org]

- 12. 4-Methoxyphenyl isothiocyanate [webbook.nist.gov]

- 13. arkat-usa.org [arkat-usa.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methoxy-2-methylphenyl isothiocyanate (CAS 40046-28-4)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of 4-Methoxy-2-methylphenyl isothiocyanate.

Introduction: The Scientific Merit of Aryl Isothiocyanates

Aryl isothiocyanates (Ar-N=C=S) represent a class of highly valuable compounds in the landscape of organic chemistry and drug discovery. Their intrinsic electrophilicity at the central carbon atom of the isothiocyanate moiety makes them versatile synthons for the construction of a diverse array of sulfur and nitrogen-containing heterocyclic systems.[1] Many natural and synthetic isothiocyanates have demonstrated significant pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties, making them a focal point of medicinal chemistry research.[2][3]

4-Methoxy-2-methylphenyl isothiocyanate, with its specific substitution pattern on the aromatic ring, presents a unique scaffold for the development of novel therapeutic agents. The presence of a methoxy group and a methyl group can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. This guide provides a detailed exploration of this promising, yet under-documented, molecule.

Physicochemical and Spectroscopic Profile

While specific experimental data for 4-Methoxy-2-methylphenyl isothiocyanate is not extensively published, its properties can be reliably predicted based on its structure and data from closely related analogs.

Table 1: Physicochemical Properties of 4-Methoxy-2-methylphenyl isothiocyanate

| Property | Value | Source |

| CAS Number | 40046-28-4 | [4][5] |

| Molecular Formula | C₉H₉NOS | [4][5] |

| Molecular Weight | 179.24 g/mol | [4][5] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Acetone) and insoluble in water. | Inferred from related compounds |

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon). Moisture sensitive. | [5] |

Table 2: Predicted Spectroscopic Data for 4-Methoxy-2-methylphenyl isothiocyanate

| Technique | Predicted Chemical Shifts / Bands | Rationale and Comparative Data |

| ¹H NMR (CDCl₃) | δ ~ 7.0-7.2 ppm (m, 3H, Ar-H), δ ~ 3.8 ppm (s, 3H, OCH₃), δ ~ 2.3 ppm (s, 3H, Ar-CH₃) | Based on data for 4-Methylphenyl isothiocyanate and 4-Methoxyphenyl isocyanate.[6] The aromatic protons will appear as a multiplet due to the substitution pattern. |

| ¹³C NMR (CDCl₃) | δ ~ 158-160 ppm (Ar-C-O), δ ~ 130-140 ppm (N=C =S), δ ~ 115-135 ppm (Ar-C), δ ~ 55 ppm (OC H₃), δ ~ 18 ppm (Ar-C H₃) | The isothiocyanate carbon signal is often broad or nearly silent due to quadrupolar relaxation and chemical shift anisotropy.[7] Other shifts are predicted based on data for 2-methyl-phenyl isothiocyanate and 4-methoxyphenyl isothiocyanate. |

| IR (neat) | ~ 2100-2200 cm⁻¹ (strong, sharp, asymmetric N=C=S stretch) | This is a characteristic and strong absorption band for all isothiocyanates.[8] |

| Mass Spec (EI) | m/z 179 (M⁺), fragments corresponding to loss of NCS, CH₃, and OCH₃. | The molecular ion peak is expected. Fragmentation patterns of related aryl isothiocyanates show characteristic losses of the functional groups.[9] |

Synthesis and Purification

The most common and efficient method for the synthesis of aryl isothiocyanates is from the corresponding primary amine.[10] For 4-Methoxy-2-methylphenyl isothiocyanate, the starting material would be 4-Methoxy-2-methylaniline (CAS 102-50-1), which is commercially available.

Proposed Synthetic Workflow

The conversion of 4-Methoxy-2-methylaniline to the isothiocyanate can be achieved via a two-step, one-pot procedure involving the formation of a dithiocarbamate salt intermediate, followed by desulfurization.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 4-Methoxyphenyl isocyanate(5416-93-3) 1H NMR spectrum [chemicalbook.com]

- 7. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemicalpapers.com [chemicalpapers.com]

- 9. 4-Methoxyphenyl isothiocyanate [webbook.nist.gov]

- 10. Isothiocyanate - Wikipedia [en.wikipedia.org]

Introduction: The Chemical Versatility and Biological Promise of Phenyl Isothiocyanates

An In-depth Technical Guide to the Biological Activity of Substituted Phenyl Isothiocyanates

For Researchers, Scientists, and Drug Development Professionals

Phenyl isothiocyanates (PITCs) are a class of organosulfur compounds characterized by a phenyl ring attached to the highly reactive isothiocyanate (-N=C=S) functional group. This group of molecules, encompassing both naturally occurring compounds and a vast library of synthetic derivatives, stands at the forefront of modern medicinal chemistry and drug discovery.[1][2] Naturally, compounds like phenethyl isothiocyanate (PEITC) are found as glucosinolate precursors in cruciferous vegetables such as watercress and broccoli.[3][4] Upon chewing or cutting these vegetables, the enzyme myrosinase hydrolyzes the glucosinolates to release the active isothiocyanates.[3]

The core of their biological significance lies in the electrophilic nature of the isothiocyanate moiety, which readily reacts with nucleophilic groups in cellular macromolecules, particularly the thiol groups of cysteine residues in proteins.[5] This reactivity allows PITCs to modulate a wide array of cellular signaling pathways, making them potent agents with diverse pharmacological activities, including well-documented anticarcinogenic, anti-inflammatory, antioxidant, and antimicrobial properties.[6][7][8] In the pharmaceutical industry, the PITC scaffold serves as a versatile building block for synthesizing novel drug candidates with tailored biological activities.[1][9] This guide provides a comprehensive overview of the mechanisms of action, structure-activity relationships, pharmacokinetics, and key experimental protocols for evaluating the biological activity of substituted phenyl isothiocyanates.

Core Mechanisms of Biological Activity

Substituted phenyl isothiocyanates exert their biological effects through a multi-targeted approach, influencing several interconnected signaling pathways crucial for cellular homeostasis, stress response, and disease progression.[6][10]

Chemoprevention and Anticancer Activity

The most extensively studied property of PITCs is their potent anticancer activity, which involves multiple mechanisms:

-

Activation of the Nrf2-ARE Pathway: A primary mechanism for the chemopreventive effects of PITCs is the robust activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][11] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[11] PITCs, being electrophiles, can modify critical cysteine residues on Keap1.[5] This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, translocation to the nucleus, and binding to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[11][12] This results in the upregulation of Phase II detoxification enzymes (e.g., Glutathione S-transferases (GSTs), NADPH:quinone oxidoreductase (NQO1)) and antioxidant proteins, which enhance the detoxification and elimination of carcinogens and protect cells from oxidative stress.[5][11][13]

Caption: PITC activation of the Nrf2 antioxidant response pathway.

-

Induction of Apoptosis: PITCs can selectively trigger programmed cell death (apoptosis) in cancerous cells.[14] This is achieved by generating reactive oxygen species (ROS), depleting intracellular glutathione, upregulating pro-apoptotic proteins like Bax, and activating executioner caspases (e.g., caspase-3, -7).[15][16][17] For instance, PEITC has been shown to diminish levels of anti-apoptotic proteins such as MCL-1 and XIAP in glioblastoma cells.[18]

-

Cell Cycle Arrest: Many substituted PITCs impede tumor growth by inducing cell cycle arrest, commonly at the G2/M phase.[14][15] This prevents cancer cells from progressing through mitosis, thereby inhibiting proliferation.[4][19]

-

Inhibition of Carcinogen-Activating Enzymes: Certain PITCs can inhibit Phase I cytochrome P450 (CYP) enzymes that are responsible for activating procarcinogens into their ultimate carcinogenic forms.[13][20][21] This represents a crucial "blocking" action in the initiation phase of carcinogenesis.

Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. PITCs exhibit potent anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway.[6][22] NF-κB is a master regulator of inflammatory responses. PITCs can prevent its activation and subsequent translocation to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines and enzymes like COX-2.[6][23] Phenyl isothiocyanate and 3-methoxyphenyl isothiocyanate, for example, have been shown to inhibit human COX-2 enzyme activity by approximately 99% at a 50 μM concentration.[23]

Antimicrobial Properties

Several PITCs, including allyl, benzyl, and phenyl isothiocyanates, possess strong antibacterial and antifungal properties.[8][24][25] They have shown efficacy against a range of human pathogens, including multi-drug resistant strains like MRSA.[24][25] Their mechanism is thought to involve the disruption of microbial metabolism and the alteration of protein structures essential for microbial survival.[8]

Structure-Activity Relationships (SAR)

The biological potency of substituted phenyl isothiocyanates is highly dependent on their chemical structure. Understanding these relationships is critical for the rational design of new therapeutic agents.

-

Alkyl Chain Length: For phenylalkyl isothiocyanates, the length of the alkyl chain separating the phenyl ring from the -N=C=S group is a critical determinant of activity. Studies have shown that increasing the alkyl chain length can enhance anticancer potency.[21][26] For example, 6-phenylhexyl isothiocyanate (PHITC) is considerably more efficacious as a chemopreventive agent than phenethyl isothiocyanate (PEITC).[26] This is partly attributed to altered pharmacokinetic properties, leading to higher effective doses in target tissues.[26]

-

Substituents on the Phenyl Ring: The nature and position of substituents on the aromatic ring significantly modulate biological activity. Electron-donating or electron-withdrawing groups can influence the electrophilicity of the isothiocyanate carbon, as well as the compound's lipophilicity and ability to interact with target proteins. For instance, methoxy-substituted phenyl isothiocyanates have demonstrated promising cholinesterase and COX-2 inhibitory activity.[23] Conversely, directly attaching the phenyl ring to the nitrogen of the isothiocyanate group can lead to a loss of antiproliferative activity due to a lack of flexibility.[27]

-

Isosteric Replacement: Replacing the sulfur atom in the isothiocyanate group with selenium to create an isoselenocyanate (ISC) has been shown to enhance anticancer activity. Phenylalkyl isoselenocyanates generally exhibit lower IC50 values and are more potent inducers of apoptosis compared to their corresponding isothiocyanate analogs.[28][29]

| Compound/Structural Feature | Key SAR Finding | Biological Activity Impact | Reference(s) |

| Phenylalkyl ITCs | Increasing alkyl chain length (e.g., PEITC vs. PHITC) | Increased chemopreventive potency and antitumor activity. | [21][26][30] |

| Alkyl vs. Arylalkyl ITCs | Phenyl moiety is not essential for activity. | Long-chain alkyl ITCs (e.g., 1-dodecyl ITC) can be highly potent. | [30][31] |

| Secondary ITCs | Secondary ITCs are more potent than primary isomers. | Enhanced inhibition of lung tumorigenesis. | [30][31] |

| Ring Substitution | Methoxy substitution (e.g., 2- and 3-methoxyphenyl ITC) | Potent inhibition of cholinesterase and COX-2. | [23] |

| Isosteric Replacement | Replacing sulfur with selenium (ITC → ISC) | Generally lower IC50 values and more pronounced apoptosis induction. | [28][29] |

| Direct Phenyl-NCS Linkage | Phenyl ring directly attached to the ITC nitrogen | Results in a dramatic loss of antiproliferative activity. | [27] |

Pharmacokinetics and Metabolism

The therapeutic efficacy of a PITC is profoundly influenced by its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Absorption and Bioavailability: Many PITCs, such as PEITC, are well-absorbed after oral administration and exhibit high bioavailability.[3][32] PEITC has a reported oral bioavailability of 93-115% in rats.[32]

-

Distribution and Protein Binding: PITCs are fairly lipophilic and distribute into tissues, but this can be limited by high binding to plasma proteins.[32][33] The free fraction of PEITC in rat serum is very low, at approximately 1.9%.[32]

-

Metabolism: The primary metabolic pathway for isothiocyanates is conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).[13][33] This initial conjugate is then further processed through the mercapturic acid pathway and excreted, primarily in the urine.[13][33] This rapid metabolism can affect the in vivo efficacy of some ITCs. However, the conjugation is reversible, and the parent isothiocyanate can be reformed from its metabolites, acting as a slow-release reservoir.[13]

-

Comparison of PEITC and PHITC: A comparative pharmacokinetic study in rats revealed that while both PEITC and PHITC have similar elimination half-lives, PHITC achieves a higher effective dose (area under the curve) in target organs like the lungs.[26] PHITC is excreted more through the feces, whereas PEITC is primarily excreted in the urine.[26] These differences in pharmacokinetics likely contribute to the greater potency of PHITC.[26]

| Parameter | Phenethyl ITC (PEITC) | 6-Phenylhexyl ITC (PHITC) | Reference(s) |

| Time to Peak (Blood) | ~2.9 hours | ~8.9 hours | [26] |

| Elimination Half-life | ~21.7 hours | ~20.5 hours | [26] |

| Oral Bioavailability | High (~93-115%) | Not specified, but effective dose is >2.5x PEITC | [26][32] |

| Primary Excretion Route | Urine (88.7%) | Feces (47.4%) | [26] |

Methodologies for Biological Evaluation

A robust and systematic approach is required to validate the biological activity of novel substituted phenyl isothiocyanates. The following protocols outline key in vitro assays.

Experimental Workflow for In Vitro Evaluation

A logical workflow ensures that initial findings of bioactivity are followed by more detailed mechanistic studies.

Caption: A standard workflow for screening and characterizing PITC bioactivity.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of a PITC required to inhibit the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 2,000–5,000 cells per well in 150 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test PITC in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).[34]

-

Cell Treatment: Add 50 µL of the diluted PITC solutions to the appropriate wells. Include a vehicle control (medium with the highest concentration of DMSO used, typically ≤0.1%) and a negative control (untreated cells).

-

Incubation: Incubate the plate for a defined period (e.g., 72 hours) at 37°C and 5% CO₂.[34]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the PITC concentration and use non-linear regression to determine the IC50 value.

Self-Validation & Controls:

-

Vehicle Control: Essential to ensure that the solvent (DMSO) does not contribute to cytotoxicity.

-

Positive Control: A known cytotoxic drug (e.g., doxorubicin) should be run in parallel to validate assay performance.

-

Blank Wells: Wells containing only medium and MTT solution are used for background subtraction.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a PITC on cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can measure this fluorescence on a single-cell basis, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the PITC at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.[34]

-

Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells). Centrifuge and wash the cell pellet with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A to prevent staining of double-stranded RNA).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.[34]

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the control.

Conclusion and Future Outlook

Substituted phenyl isothiocyanates are a remarkably potent and versatile class of bioactive compounds. Their ability to modulate multiple, critical cellular pathways—most notably the Nrf2 antioxidant response, apoptotic machinery, and inflammatory signaling—underpins their significant therapeutic potential, particularly in cancer chemoprevention and treatment. The clear structure-activity relationships observed for this class provide a rational basis for the design of next-generation derivatives with improved potency and optimized pharmacokinetic profiles.

Future research should focus on developing PITCs with enhanced target specificity to minimize off-target effects and on creating novel drug delivery systems to improve their stability and bioavailability in vivo. As our understanding of the complex interplay between cellular signaling networks deepens, the multi-targeted nature of PITCs, once a challenge for traditional "one-target, one-drug" paradigms, is now viewed as a significant advantage for treating complex multifactorial diseases like cancer.

References

- Hayes, J. D., Kelleher, M. O., & Eggleston, I. M. (2008).

- Conaway, C. C., Jiao, D., & Chung, F. L. (1999).

- Bayat Mokhtari, R., Baluch, N., Homayouni, T. S., Morgatskaya, E., Kumar, S., Kazemi, P., & Yeger, H. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Oncology.

- Minarini, A., Milelli, A., Tumiatti, V., & Rosini, M. (2011).

- Lee, J. S., & Surh, Y. J. (2013).

- Abbaoui, B., Lucas, C. R., Riedl, K. M., Clinton, S. K., & Mortazavi, A. (2011).

- No Author. (n.d.). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update.

- Gupta, P., Kim, S., Kim, S. H., Srivastava, S. K. (2014).

- No Author. (n.d.). Chemical Industry Spotlight: Phenyl Isothiocyanate as a Versatile Building Block. Dakota Ingredients.

- Toyama, T., Shinkai, Y., & Kumagai, Y. (2012). Isothiocyanates Reduce Mercury Accumulation via an Nrf2-Dependent Mechanism during Exposure of Mice to Methylmercury. PubMed Central.

- Lindros, K. O., Badger, T., Ronis, M., Ingelman-Sundberg, M., & Koop, D. R. (1995). Phenethyl isothiocyanate, a new dietary liver aldehyde dehydrogenase inhibitor. PubMed.

- No Author. (n.d.). The Role of Phenyl Isothiocyanate in Advancing Pharmaceutical Research at NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD..

- Burčul, F., Blažević, I., Radan, M., Politeo, O., & Miloš, M. (2016). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry.

- No Author. (n.d.). The Role of Isothiocyanates in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- Sharma, H., Kumar, M., Sharma, S., Singh, H., & Singh, D. (2008).

- Arumugam, A., & Razak, S. (2018). Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. PMC.

- Jiao, D., Eklind, K. I., Choi, C. I., Desai, D. H., Amin, S. G., & Chung, F. L. (1994). Structure-Activity Relationships of Isothiocyanates as Mechanism-based Inhibitors of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced Lung Tumorigenesis in A/J Mice. Cancer Research.

- Conaway, C., Jiao, D., & Chung, F. (1999).

- Fahey, J. (2020). NRF2 pathway as the mechanism behind sulforaphane's protective effects. Jed Fahey.

- Sharma, H., Kumar, M., Sharma, S., Singh, H., & Singh, D. (2008).

- Ji, Y., Kuo, Y., & Morris, M. E. (2005).

- Gupta, P., Kim, S., Kim, S. H., Srivastava, S. K. (2014). Pharmacokinetics and pharmacodynamics of phenethyl isothiocyanate: implications in breast cancer prevention. PubMed.

- Gorska-Ponikowska, M., Daczewska, M., & Kuban-Jankowska, A. (2023).

- Salehi, B., et al. (2024).

- Wu, C.-C., et al. (2015). Phenethyl Isothiocyanate Inhibits In Vivo Growth of Xenograft Tumors of Human Glioblastoma Cells.

- Jiao, D., Eklind, K. I., Choi, C. I., Desai, D. H., Amin, S. G., & Chung, F. L. (1994). Structure-Activity Relationships of Isothiocyanates as Mechanism-based Inhibitors of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced Lung Tumorigenesis in A/J Mice.

- Waterman, C., & Rojas-Silva, P. (2019).

- Al-Salahi, R., et al. (2021).

- Kumar, A. (2018). Phenyl Isothiocyanate: A Very Useful Reagent in Heterocyclic Synthesis.

- Tang, L., & Zhang, Y. (2004). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. AACR Journals.

- No Author. (n.d.).

- Kassie, F., et al. (2010).

- Wang, M., et al. (2018). Phenylhexyl isothiocyanate suppresses cell proliferation and promotes apoptosis via repairing mutant P53 in human myeloid leukemia M2 cells.

- Borges, A., et al. (2015). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.

- Kaiser, S. J., et al. (2023). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-. PubMed.

- Dufour, V., et al. (2015).

- Salehi, B., et al. (2024).

- Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal.

- Kumar, P., & Kumar, S. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Food Chemistry and Nanotechnology.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Isothiocyanates Reduce Mercury Accumulation via an Nrf2-Dependent Mechanism during Exposure of Mice to Methylmercury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 9. nbinno.com [nbinno.com]

- 10. Mechanisms of action of isothiocyanates in cancer chemoprevention: an update - Food & Function (RSC Publishing) DOI:10.1039/C1FO10114E [pubs.rsc.org]

- 11. Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 15. Pharmacokinetics and pharmacodynamics of phenethyl isothiocyanate: implications in breast cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Phenylhexyl isothiocyanate suppresses cell proliferation and promotes apoptosis via repairing mutant P53 in human myeloid leukemia M2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phenethyl isothiocyanate, a new dietary liver aldehyde dehydrogenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Growth-inhibitory activity of natural and synthetic isothiocyanates against representative human microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Disposition and pharmacokinetics of phenethyl isothiocyanate and 6-phenylhexyl isothiocyanate in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. scilit.com [scilit.com]

- 29. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. aacrjournals.org [aacrjournals.org]

- 31. researchgate.net [researchgate.net]

- 32. Pharmacokinetics of dietary phenethyl isothiocyanate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Pharmacokinetics and Pharmacodynamics of Phenethyl Isothiocyanate: Implications in Breast Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 34. aacrjournals.org [aacrjournals.org]

Harnessing the Therapeutic Potential of 4-Methoxy-2-methylphenyl isothiocyanate: A Technical Guide for Medicinal Chemists

Executive Summary

Isothiocyanates (ITCs) represent a privileged class of compounds, renowned for their broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] Derived from natural precursors found in cruciferous vegetables, their therapeutic potential has spurred extensive research into synthetic analogs with enhanced efficacy and specificity.[1] This guide focuses on a specific synthetic ITC, 4-Methoxy-2-methylphenyl isothiocyanate, providing an in-depth exploration of its synthesis, core mechanisms of action, and potential applications in modern drug discovery. While direct literature on this exact molecule is emerging, we will leverage structure-activity relationship (SAR) data from closely related analogs to build a robust hypothesis for its utility. This document serves as a technical resource for researchers and drug development professionals, offering detailed protocols and mechanistic insights to guide future investigations.

Introduction: The Isothiocyanate Pharmacophore

The isothiocyanate functional group, –N=C=S, is a highly reactive electrophilic moiety responsible for the diverse biological activities of this class of compounds.[4] This electrophilicity allows ITCs to readily react with nucleophilic cellular targets, most notably the sulfhydryl groups of cysteine residues in proteins, thereby modulating their function. This covalent interaction underpins many of the observed therapeutic effects, from the induction of antioxidant pathways to the promotion of apoptosis in cancer cells.[2][5]

The core structure of 4-Methoxy-2-methylphenyl isothiocyanate combines this reactive ITC group with a substituted aromatic ring. The methoxy (–OCH₃) and methyl (–CH₃) groups are critical modulators of the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile. These features, in turn, dictate its pharmacokinetic behavior and target engagement, making it a compelling scaffold for medicinal chemistry exploration.

| Compound Profile: 4-Methoxy-2-methylphenyl isothiocyanate | |

| IUPAC Name | 1-isothiocyanato-4-methoxy-2-methylbenzene |

| CAS Number | 40046-28-4[6] |

| Molecular Formula | C₉H₉NOS[6] |

| Molecular Weight | 179.24 g/mol [6] |

| Structure |

Synthesis and Workflow

The synthesis of aryl isothiocyanates is well-established, typically proceeding from the corresponding primary amine. Modern methods avoid the use of highly toxic reagents like thiophosgene, favoring a two-step, one-pot process involving the formation of a dithiocarbamate salt intermediate.[7]

Synthetic Workflow Diagram

The following diagram illustrates a reliable and efficient protocol for the synthesis of 4-Methoxy-2-methylphenyl isothiocyanate from 4-methoxy-2-methylaniline.

Caption: One-pot synthesis of 4-Methoxy-2-methylphenyl isothiocyanate.

Detailed Experimental Protocol

This protocol is adapted from established methods for aryl isothiocyanate synthesis.[7][8]

-

Reaction Setup: To a solution of 4-methoxy-2-methylaniline (1.0 eq) in anhydrous ethanol, add triethylamine (1.0 eq).

-

Dithiocarbamate Formation: Add carbon disulfide (CS₂, 3.0 eq) dropwise to the solution. Stir the mixture at room temperature for 1 hour. The formation of the dithiocarbamate salt intermediate can be monitored by TLC.

-

Desulfurization: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.03 eq).

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The reaction progress should be monitored until the starting material is consumed. The byproducts of this step are volatile, simplifying purification.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Extract the crude product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Purify the crude product by silica gel column chromatography to yield the final 4-Methoxy-2-methylphenyl isothiocyanate.

Potential Applications in Medicinal Chemistry

Based on the extensive literature on related phenyl isothiocyanates, 4-Methoxy-2-methylphenyl isothiocyanate is predicted to exhibit significant therapeutic potential across several key areas.

Anticancer Activity

ITCs are among the most promising classes of naturally derived chemopreventive agents.[9] Their anticancer effects are pleiotropic, targeting multiple hallmarks of cancer.[10]

-

Mechanism of Action:

-

Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells by generating reactive oxygen species (ROS), activating caspase signaling cascades, and modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[2][11]

-

Cell Cycle Arrest: They can halt cancer cell proliferation by inducing cell cycle arrest, often at the G2/M phase, by interfering with the microtubule network.[5][12]

-

Activation of Nrf2 Pathway: A key mechanism for chemoprevention is the activation of the Nrf2 transcription factor, which upregulates Phase II detoxification enzymes (e.g., GST, NQO1), enhancing the clearance of carcinogens and protecting normal cells from oxidative stress.[2][4]

-

-

Structural Rationale: The electronic properties conferred by the methoxy group and the steric influence of the ortho-methyl group on 4-Methoxy-2-methylphenyl isothiocyanate will be critical in defining its specific anticancer profile and target selectivity. Studies on methoxy-substituted benzyl isothiocyanates have shown outstanding antiproliferative activity, suggesting this substitution pattern is favorable.[5]

Caption: Activation of the Nrf2 antioxidant pathway by isothiocyanates.

Anti-Inflammatory Effects

Chronic inflammation is a key driver of many diseases, including cancer and neurodegeneration. ITCs have demonstrated potent anti-inflammatory activity.[13]

-

Mechanism of Action: The primary anti-inflammatory mechanism involves the inhibition of the pro-inflammatory transcription factor NF-κB. By preventing the degradation of its inhibitor, IκB, ITCs block NF-κB's translocation to the nucleus, thereby downregulating the expression of inflammatory mediators like TNF-α, IL-6, and COX-2.[4]

-

Structural Rationale: While 4-methoxyphenyl isothiocyanate itself did not show strong direct COX-2 inhibition in one study, its regioisomers (2-methoxy and 3-methoxy) were highly active.[13] This highlights the critical role of substituent positioning. The specific 4-methoxy, 2-methyl arrangement of the title compound warrants investigation for its unique impact on NF-κB and other inflammatory pathways.

Neuroprotective Potential

The ability of ITCs to cross the blood-brain barrier makes them attractive candidates for treating neurodegenerative diseases.[13] Their neuroprotective effects are largely attributed to their antioxidant and anti-inflammatory properties.[3]

-

Mechanism of Action:

-

Combating Oxidative Stress: By activating the Nrf2 pathway, ITCs can bolster the brain's antioxidant defenses, mitigating the neuronal damage caused by oxidative stress, a common feature in diseases like Parkinson's and Alzheimer's.[3]

-

Cholinesterase Inhibition: Notably, 4-methoxyphenyl isothiocyanate has been shown to exhibit moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[14][15][16] This is a clinically validated mechanism for symptomatic treatment of Alzheimer's disease. It is highly plausible that 4-Methoxy-2-methylphenyl isothiocyanate shares this activity.

-

-

Comparative Activity of Related Phenyl ITCs:

Compound AChE Inhibition (%) BChE Inhibition (%) DPPH Scavenging IC₅₀ (mM) Reference 4-Methoxyphenyl ITC 30.4 17.9 1.25 [14][15][16] 2-Methoxyphenyl ITC IC₅₀ = 0.57 mM - 3.90 [13][15] | 4-Methylphenyl ITC | - | - | 1.45 |[15] |

This data suggests that the methoxy substituent is key for cholinesterase activity, and its position significantly impacts potency.

Field-Proven Methodologies: Key Experimental Protocols

To validate the predicted activities of 4-Methoxy-2-methylphenyl isothiocyanate, the following standard protocols are recommended.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

-

Cell Culture: Seed human cancer cells (e.g., HeLa or PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 4-Methoxy-2-methylphenyl isothiocyanate in culture medium. Replace the old medium with the compound-containing medium and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a phosphate buffer (pH 8.0).

-

Reaction Mixture: In a 96-well plate, add the buffer, a solution of 4-Methoxy-2-methylphenyl isothiocyanate at various concentrations, and the AChE enzyme solution. Incubate for 15 minutes.

-

Substrate Addition: Add DTNB and ATCI to initiate the reaction. The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion.

-

Data Acquisition: Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to a control without the compound and calculate the IC₅₀ value.

Conclusion and Future Directions

4-Methoxy-2-methylphenyl isothiocyanate is a promising scaffold for medicinal chemistry, poised at the intersection of well-established anticancer, anti-inflammatory, and neuroprotective activities characteristic of the isothiocyanate class. The specific substitution pattern offers a unique opportunity for fine-tuning biological activity and pharmacokinetic properties. Future research should focus on validating the predicted activities through rigorous in vitro and in vivo testing, exploring the detailed mechanism of action, and conducting further structure-activity relationship studies to optimize this promising lead compound.

References

-

Milelli, A., Fimognari, C., Ticchi, N., Neviani, P., Minarini, A., & Tumiatti, V. (2014). Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies. Mini reviews in medicinal chemistry, 14(12), 963–977. [Link]

-

Armanetti, P., Ghidini, A., Carlino, L., Reggiani, A., & Bertini, S. (2021). Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors. Journal of medicinal chemistry, 64(9), 5956–5972. [Link]

-

Armanetti, P., Ghidini, A., Carlino, L., Reggiani, A., & Bertini, S. (2021). Design and Structure–Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors. Journal of Medicinal Chemistry, 64(9), 5956-5972. [Link]

-

Jiao, D., Conaway, C. C., Wang, M. H., Yang, C. S., & Chung, F. L. (1996). Structure-activity relationships of arylalkyl isothiocyanates for the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism and the modulation of xenobiotic-metabolizing enzymes in rats and mice. Carcinogenesis, 17(10), 2091–2099. [Link]

-

Jakubiec, M., Kujawska, M., Jodłowska-Siewert, E., & Głowala-Kosińska, M. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Molecules, 28(17), 6428. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Industry Spotlight: Phenyl Isothiocyanate as a Versatile Building Block. Retrieved January 5, 2026, from [Link]

-

Burčul, F., Blažević, I., Radan, M., & Politeo, O. (2018). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of enzyme inhibition and medicinal chemistry, 33(1), 577–582. [Link]

-

Jakubiec, M., Kujawska, M., Jodłowska-Siewert, E., & Głowala-Kosińska, M. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International journal of molecular sciences, 24(17), 13543. [Link]

-

ResearchGate. (n.d.). Reaction of compound 1 with phenyl isothiocyanate. Retrieved January 5, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methoxyphenyl Isothiocyanate: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. Retrieved January 5, 2026, from [Link]

-

Abba, E., Rzozi, S. B., & Al-Temaimi, R. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Nutrients, 16(5), 757. [Link]

-

Burčul, F., Blažević, I., Radan, M., & Politeo, O. (2018). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of enzyme inhibition and medicinal chemistry, 33(1), 577–582. [Link]

-

Zhang, Y., Yao, S., Li, J., & Li, P. (2006). Are isothiocyanates potential anti-cancer drugs?. Acta pharmacologica Sinica, 27(8), 957–964. [Link]

-

Csibi, A., & Houghton, P. J. (2023). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Biomedicines, 11(11), 2911. [Link]

-

Gupta, P., Kim, B., Kim, S. H., & Srivastava, S. K. (2014). Phenethyl isothiocyanate: a comprehensive review of anti-cancer mechanisms. Biochimica et biophysica acta, 1846(2), 405–424. [Link]

-

Zhou, Y., Wang, Y., & Cui, J. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition, 10, 1282218. [Link]

-

Wellejus, A., Hansen, C., Loft, S., & Bräuner-Osborne, H. (2012). 4-iodophenyl isothiocyanate: a neuroprotective compound. Restorative neurology and neuroscience, 30(1), 21–38. [Link]

-

Tarozzi, A., Angeloni, C., & Malaguti, M. (2013). An overview on neuroprotective effects of isothiocyanates for the treatment of neurodegenerative diseases. Fitoterapia, 89, 85–93. [Link]

-

PubChem. (n.d.). 4-Methoxybenzyl isothiocyanate. Retrieved January 5, 2026, from [Link]

-

Singh, V., & Panwar, R. (2014). In vivo antioxidative and neuroprotective effect of 4-Allyl-2-methoxyphenol against chlorpyrifos-induced neurotoxicity in rat brain. Molecular and cellular biochemistry, 388(1-2), 61–74. [Link]

Sources

- 1. Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An overview on neuroprotective effects of isothiocyanates for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-METHOXYPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]

- 9. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 11. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. 4-Methoxyphenyl isothiocyanate_TargetMol [targetmol.com]

The Versatile Precursor: A Technical Guide to 4-Methoxy-2-methylphenyl Isothiocyanate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isothiocyanate Synthon

In the landscape of modern medicinal chemistry and drug discovery, the isothiocyanate functional group (-N=C=S) stands out as a remarkably versatile and reactive synthon. Its inherent electrophilicity at the central carbon atom makes it a prime target for a vast array of nucleophiles, paving the way for the construction of a diverse range of nitrogen- and sulfur-containing heterocyclic scaffolds. These heterocyclic motifs are the cornerstones of numerous pharmaceuticals, agrochemicals, and functional materials, underscoring the critical role of isothiocyanates as key building blocks in organic synthesis.

This technical guide focuses on a particularly valuable, yet underexplored, member of this class: 4-methoxy-2-methylphenyl isothiocyanate . The strategic placement of the electron-donating methoxy group and the sterically influencing ortho-methyl group on the phenyl ring imparts unique reactivity and conformational properties to the isothiocyanate moiety. These substituents can profoundly influence reaction pathways, product yields, and the biological activity of the resulting heterocyclic compounds. This guide will provide an in-depth exploration of the synthesis, reactivity, and application of 4-methoxy-2-methylphenyl isothiocyanate as a precursor for a variety of medicinally relevant heterocyclic systems.

Synthesis of 4-Methoxy-2-methylphenyl Isothiocyanate

The most common and efficient route to 4-methoxy-2-methylphenyl isothiocyanate begins with its corresponding aniline, 4-methoxy-2-methylaniline. The conversion can be achieved through several methods, with the thiophosgene and dithiocarbamate salt routes being the most prevalent.

Method 1: The Thiophosgene Route

This classic method involves the reaction of the primary amine with thiophosgene (CSCl₂). While highly effective, this method requires stringent safety precautions due to the high toxicity of thiophosgene.

Experimental Protocol:

-

In a well-ventilated fume hood, a solution of 4-methoxy-2-methylaniline (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or chloroform) is prepared in a three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of thiophosgene (1.1 equivalents) in the same solvent is added dropwise to the stirred amine solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then carefully quenched with a saturated solution of sodium bicarbonate to neutralize any excess thiophosgene and hydrochloric acid byproduct.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-methoxy-2-methylphenyl isothiocyanate, which can be further purified by vacuum distillation or column chromatography.

Method 2: The Dithiocarbamate Salt Route

A safer and often preferred alternative to the thiophosgene method involves the formation of a dithiocarbamate salt, followed by decomposition to the isothiocyanate.

Experimental Protocol:

-

To a stirred solution of 4-methoxy-2-methylaniline (1 equivalent) and a base such as triethylamine (2 equivalents) in a suitable solvent like ethanol or a biphasic system of water and dichloromethane, carbon disulfide (1.2 equivalents) is added dropwise at room temperature.

-

The reaction mixture is stirred for 1-2 hours to form the triethylammonium dithiocarbamate salt.

-

A desulfurizing agent, such as ethyl chloroformate or tosyl chloride, is then added to the reaction mixture.

-

The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

-

The reaction mixture is then worked up by adding water and extracting the product with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated to give the desired isothiocyanate.

Application in Heterocyclic Synthesis

The electrophilic nature of the isothiocyanate carbon in 4-methoxy-2-methylphenyl isothiocyanate allows it to readily participate in addition and cycloaddition reactions, leading to a variety of heterocyclic systems.

Synthesis of Thiazole Derivatives

Thiazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis provides a direct route to substituted thiazoles from α-haloketones and a thioamide source, which can be generated in situ from an isothiocyanate.

Reaction Workflow:

Caption: General workflow for the synthesis of thiazoles.

Experimental Protocol: Synthesis of a 2-(4-Methoxy-2-methylphenylamino)thiazole Derivative

-

To a solution of 4-methoxy-2-methylphenyl isothiocyanate (1 equivalent) in a suitable solvent such as ethanol or acetone, an α-haloketone (e.g., phenacyl bromide, 1 equivalent) is added.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-(4-methoxy-2-methylphenylamino)thiazole derivative.

Data Presentation: Representative Thiazole Derivatives

| α-Haloketone | Product | Yield (%) |

| Phenacyl bromide | 2-(4-Methoxy-2-methylphenylamino)-4-phenylthiazole | Data not available for this specific isothiocyanate, but typically high yields are expected based on analogous reactions. |

| Chloroacetone | 2-(4-Methoxy-2-methylphenylamino)-4-methylthiazole | Yields are generally good for this type of condensation. |

Synthesis of 1,2,4-Thiadiazole Derivatives

1,2,4-Thiadiazoles are another important class of sulfur-nitrogen heterocycles with diverse pharmacological activities. A common route to these compounds involves the oxidative cyclization of thiourea precursors.

Reaction Pathway:

Caption: General pathway for 1,2,4-thiadiazole synthesis.

Synthesis of Benzothiazole Derivatives

Benzothiazoles are fused heterocyclic systems that are prevalent in many biologically active compounds, including anticancer and antimicrobial agents. They can be synthesized by the reaction of 2-aminothiophenol with various electrophiles, including isothiocyanates.

Experimental Protocol:

-

A mixture of 2-aminothiophenol (1 equivalent) and 4-methoxy-2-methylphenyl isothiocyanate (1 equivalent) is heated in a high-boiling solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

The reaction is typically carried out at elevated temperatures (100-150 °C) for several hours.

-

After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration.

-

The crude benzothiazole derivative is then purified by recrystallization or column chromatography.

Synthesis of Quinazoline and Quinazolinone Derivatives

Quinazolines and their corresponding quinazolinone analogues are a very important class of heterocyclic compounds, with many derivatives exhibiting potent anticancer, anticonvulsant, and anti-inflammatory activities.[1] A common synthetic strategy involves the reaction of anthranilic acid or its derivatives with isothiocyanates.

Reaction Workflow:

Caption: General workflow for quinazolinone synthesis.

Experimental Protocol: Synthesis of a 3-(4-Methoxy-2-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

-

A mixture of anthranilic acid (1 equivalent) and 4-methoxy-2-methylphenyl isothiocyanate (1 equivalent) in a suitable solvent like ethanol or acetic acid is heated to reflux for several hours.[2]

-

The progress of the reaction can be monitored by the precipitation of the product.

-

After completion, the reaction mixture is cooled, and the solid product is collected by filtration.

-

The product is washed with a cold solvent and can be recrystallized to obtain the pure quinazolinone derivative.

Data Presentation: Representative Quinazolinone Synthesis

| Anthranilic Acid Derivative | Product | Yield (%) | Reference |

| Anthranilic Acid | 3-(4-Methoxy-2-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Good to excellent yields are typically reported for analogous reactions. | [2] |

The Influence of Substituents on Reactivity

The presence of the ortho-methyl and para-methoxy groups on the phenyl ring of 4-methoxy-2-methylphenyl isothiocyanate has a predictable and significant impact on its reactivity:

-

Electronic Effect of the Methoxy Group: The para-methoxy group is a strong electron-donating group through resonance. This increases the electron density on the nitrogen atom of the isothiocyanate, which in turn can slightly reduce the electrophilicity of the central carbon atom compared to unsubstituted phenyl isothiocyanate. However, this effect is often subtle and does not prevent the desired nucleophilic attack.

-

Steric Effect of the Methyl Group: The ortho-methyl group introduces steric hindrance around the isothiocyanate functionality. This can influence the rate of reaction with bulky nucleophiles and may affect the regioselectivity in certain cyclization reactions. In some cases, this steric bulk can be advantageous, leading to more selective product formation.

Conclusion and Future Perspectives

4-Methoxy-2-methylphenyl isothiocyanate is a valuable and versatile precursor for the synthesis of a wide array of medicinally important heterocyclic compounds. The strategic placement of its substituents offers opportunities for fine-tuning the electronic and steric properties of the resulting molecules, which can be critical for optimizing biological activity. While specific literature on this particular isothiocyanate is not as extensive as for its simpler analogues, the fundamental reactivity of the isothiocyanate group provides a solid foundation for its application in the synthesis of thiazoles, thiadiazoles, benzothiazoles, quinazolines, and other heterocyclic systems.

Future research in this area should focus on the systematic exploration of the reactivity of 4-methoxy-2-methylphenyl isothiocyanate with a broader range of nucleophiles and in various cycloaddition reactions. Furthermore, the biological evaluation of the resulting novel heterocyclic compounds is crucial to unlock their full potential in the development of new therapeutic agents. The insights provided in this guide aim to serve as a foundational resource for researchers embarking on the exciting journey of harnessing the synthetic potential of this unique isothiocyanate.

References

Physicochemical properties of 4-Methoxy-2-methylphenyl isothiocyanate

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Strategy of 4-Methoxy-2-methylphenyl isothiocyanate

Abstract

This technical guide provides a comprehensive analysis of 4-Methoxy-2-methylphenyl isothiocyanate, a substituted aromatic isothiocyanate with significant potential in medicinal chemistry and materials science. While specific experimental data for this particular isomer is not extensively documented in publicly accessible literature, this paper synthesizes information from closely related analogs and established chemical principles to provide a robust predictive profile. We present a detailed synthetic protocol for its preparation from the commercially available precursor, 4-methoxy-2-methylaniline, discuss its core physicochemical properties, outline its characteristic reactivity, and provide predicted spectral data for analytical confirmation. Furthermore, this guide covers essential safety and handling procedures, positioning 4-Methoxy-2-methylphenyl isothiocyanate as a viable candidate for further investigation by researchers, scientists, and drug development professionals.

Introduction and Strategic Rationale

Isothiocyanates (-N=C=S) are a class of highly valuable organosulfur compounds, renowned for their versatile reactivity and broad spectrum of biological activities.[1] The electrophilic carbon atom of the isothiocyanate moiety readily reacts with nucleophiles, making these compounds crucial building blocks for the synthesis of diverse heterocyclic systems, particularly thioureas and their derivatives, which are prevalent scaffolds in modern drug discovery.[2][3]

The subject of this guide, 4-Methoxy-2-methylphenyl isothiocyanate, combines the reactive isothiocyanate group with a phenyl ring substituted with both an electron-donating methoxy group and a methyl group. This specific substitution pattern is anticipated to modulate the compound's electronic properties and steric profile, thereby influencing its reactivity and biological interactions. While its close analog, 4-methoxyphenyl isothiocyanate, has been investigated for its antioxidant and cholinesterase inhibitory activities, the specific properties of the 2-methyl isomer remain largely unexplored.[4]

This guide aims to bridge this knowledge gap by providing a foundational document for researchers. We will begin by detailing a reliable synthetic pathway, as accessing the compound is the primary step for any experimental validation.

Synthesis of 4-Methoxy-2-methylphenyl isothiocyanate

The preparation of aryl isothiocyanates from their corresponding anilines is a cornerstone of organic synthesis. While classical methods often employ highly toxic reagents like thiophosgene, modern approaches offer safer and more efficient alternatives.[5][6] The recommended protocol involves the in-situ generation of a dithiocarbamate salt from the parent aniline, followed by desulfurization.[7]

Experimental Protocol: Synthesis from 4-Methoxy-2-methylaniline

This two-step, one-pot procedure is adapted from established methods for converting electron-rich anilines to isothiocyanates and is noted for its high yields and the volatile nature of its byproducts, which simplifies purification.[7][8]

Materials and Reagents:

-

4-Methoxy-2-methylaniline (Precursor)

-

Carbon disulfide (CS₂), ≥99%

-

Triethylamine (Et₃N), ≥99%

-

Di-tert-butyl dicarbonate (Boc₂O), ≥97%

-

4-(Dimethylamino)pyridine (DMAP), ≥99%

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methoxy-2-methylaniline (1.0 eq).

-

Solvent Addition: Dissolve the aniline in anhydrous dichloromethane (approx. 0.5 M concentration).

-

Dithiocarbamate Formation: Add triethylamine (1.1 eq) to the solution. Cool the flask to 0 °C in an ice bath. Add carbon disulfide (1.5 eq) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction Monitoring (Step 1): Allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aniline.

-

Desulfurization: Once the formation of the dithiocarbamate salt is complete, re-cool the reaction mixture to 0 °C. Add a catalytic amount of DMAP (0.05 eq), followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous DCM.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete formation of the isothiocyanate product. Effervescence (evolution of gas) may be observed.

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Final Product: The crude product can be further purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 4-Methoxy-2-methylphenyl isothiocyanate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Methoxy-2-methylphenyl isothiocyanate. Where direct experimental data is unavailable, values are predicted based on its structure and comparison with known analogs like 4-methoxyphenyl isothiocyanate (CAS 2284-20-0) and 2-methylphenyl isothiocyanate.

| Property | Value / Description | Source / Rationale |

| CAS Number | Not assigned (as of late 2025) | Based on chemical database searches. |

| Molecular Formula | C₉H₉NOS | --- |

| Molecular Weight | 179.24 g/mol | --- |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Analogy to similar aryl isothiocyanates.[9][10] |

| Melting Point | Predicted: < 25 °C | The related 4-methoxyphenyl isothiocyanate melts at 18 °C. The 2-methyl group may slightly alter crystal packing.[11] |

| Boiling Point | Predicted: > 281 °C | Expected to be higher than 4-methoxyphenyl isothiocyanate (280-281 °C) due to increased molecular weight.[11] |

| Density | Predicted: ~1.15 - 1.20 g/mL at 25 °C | Similar to 4-methoxyphenyl isothiocyanate (1.196 g/mL).[11][12] |

| Refractive Index | Predicted: ~1.65 at 20 °C | Based on the value for 4-methoxyphenyl isothiocyanate (n20/D 1.653).[11] |

| Solubility | Soluble in common organic solvents (DCM, THF, Acetone, Ethyl Acetate). Hydrolyzes in water. | General property of aryl isothiocyanates.[10][12] |

| Stability | Moisture-sensitive. Decomposes in the presence of water, acids, and strong bases. | The isothiocyanate functional group is susceptible to hydrolysis.[13][14] |

| LogP (Octanol/Water) | Predicted: ~3.0 - 3.8 | Calculated LogP for 4-methoxyphenyl isothiocyanate is ~2.4-3.6. The additional methyl group will increase lipophilicity.[10][15] |

Core Reactivity and Synthetic Utility

The synthetic utility of 4-Methoxy-2-methylphenyl isothiocyanate is dominated by the electrophilic nature of the central carbon atom in the -N=C=S group. It serves as an excellent substrate for nucleophilic addition reactions.

Reaction with Primary Amines to form Thioureas

This is the most prominent reaction of isothiocyanates. The nucleophilic amine attacks the electrophilic carbon, leading to the formation of a stable N,N'-disubstituted thiourea. This reaction is typically fast and high-yielding, forming the basis for creating libraries of compounds for biological screening.[2]

Caption: Reaction of an isothiocyanate with a primary amine.

Predicted Spectral Data for Characterization

For any newly synthesized compound, analytical characterization is paramount. Below are the predicted key signals for 4-Methoxy-2-methylphenyl isothiocyanate.

-

¹H NMR (in CDCl₃):

-

Aromatic Protons: Three signals in the aromatic region (~6.7-7.2 ppm). A doublet, a singlet (or narrow doublet), and a doublet of doublets, corresponding to the three protons on the substituted ring.

-

Methoxy Protons (-OCH₃): A sharp singlet at ~3.8 ppm (3H).

-

Methyl Protons (-CH₃): A sharp singlet at ~2.2-2.3 ppm (3H).

-

-

¹³C NMR (in CDCl₃):

-

Isothiocyanate Carbon (-N=C=S): A characteristic signal in the range of 130-140 ppm.[16]

-

Aromatic Carbons: Six distinct signals in the aromatic region (~110-160 ppm), including two quaternary carbons.

-

Methoxy Carbon (-OCH₃): A signal around 55-56 ppm.[16]

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, ~18-21 ppm.

-

-

Infrared (IR) Spectroscopy:

-

The most prominent and diagnostic peak will be a very strong, sharp, and broad absorption band between 2000-2200 cm⁻¹ , which is characteristic of the asymmetric stretching vibration of the -N=C=S group.[17]

-

C-H stretching bands (aromatic and aliphatic) just above and below 3000 cm⁻¹.

-

C=C aromatic ring stretching bands around 1500-1600 cm⁻¹.

-

Safety, Handling, and Storage

Aryl isothiocyanates must be handled with appropriate caution due to their reactivity and potential physiological effects.

-

Hazard Identification: Assumed to be a lachrymator (causes tearing) and a respiratory and skin sensitizer. Causes severe skin burns and eye damage upon direct contact.[13][18][19]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[20]

-

Handling: Avoid inhalation of vapors and any contact with skin and eyes. It is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, moisture, strong bases, acids, alcohols, and amines.[12][19]

-